![molecular formula C21H16N2O3S2 B2792663 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-91-8](/img/structure/B2792663.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, also known as BML-210, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been found to exhibit a range of biological activities. In
Scientific Research Applications
Anti-Tubercular Activity
The synthesis of benzothiazole-based compounds has led to the discovery of potent anti-tubercular agents. Recent research highlights the inhibitory activity of new benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis) . These compounds exhibit better inhibition potency compared to standard reference drugs. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions, have been employed to synthesize these derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been explored to identify potent inhibitors with enhanced anti-tubercular activity.
Antimicrobial Properties
Benzothiazole derivatives, including our compound of interest, have shown promise as antimicrobial agents. Their activity against bacteria, fungi, and other pathogens makes them valuable in the fight against infectious diseases . Further studies are needed to elucidate the specific mechanisms of action and optimize their efficacy.
Optical Materials
Hydrazonylsulfones, such as Bt-NHNHSO2R (where R = F, Cl, or Br), have been investigated for their optical properties . While our compound is not directly mentioned in this context, its structural features may contribute to its optical behavior. Further exploration is warranted to understand its potential as an optical material.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR methodologies correlate physicochemical properties with biological activity. Although specific QSAR studies on our compound are not mentioned, exploring its relationship with relevant properties could guide further optimization .
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this pathogen .
Mode of Action
It is believed to interact with its target through a mechanism that involvesmolecular docking . This process involves the compound binding to a specific site on the target, which can inhibit the function of the target and lead to the death of the pathogen .
Pharmacokinetics
A study has shown that similar compounds have a favourable pharmacokinetic profile , suggesting that this compound may also have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCIJXAXHJTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide |
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